(R)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylicacidhydrochloride
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Overview
Description
®-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride is a complex organic compound that has garnered attention in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group attached to a piperazine ring. The presence of the Fmoc group makes it particularly useful in peptide synthesis and other organic synthesis applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and reagents like Fmoc-Cl (fluorenylmethoxycarbonyl chloride) and base catalysts such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
®-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperazine ring.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, ®-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride is widely used in peptide synthesis. The Fmoc group serves as a protective group for amines, allowing for the stepwise construction of peptides .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. Its ability to form stable complexes with various biomolecules makes it a valuable tool in structural biology .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as enzyme inhibitors and receptor modulators .
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes .
Mechanism of Action
The mechanism of action of ®-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under basic conditions, revealing the active amine group. This allows the compound to participate in various biochemical pathways, including peptide bond formation and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- ®-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid hydrochloride
- (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride
- ®-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid
Uniqueness
What sets ®-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride apart from similar compounds is its specific stereochemistry and the presence of the Fmoc group. This unique combination enhances its utility in peptide synthesis and other applications where stereochemical purity and functional group protection are crucial .
Properties
Molecular Formula |
C20H21ClN2O4 |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H20N2O4.ClH/c23-19(24)18-11-22(10-9-21-18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;/h1-8,17-18,21H,9-12H2,(H,23,24);1H/t18-;/m1./s1 |
InChI Key |
JUDPRYMVHFNIFZ-GMUIIQOCSA-N |
Isomeric SMILES |
C1CN(C[C@@H](N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Origin of Product |
United States |
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